molecular formula C13H18N2O4S B4997735 2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide

Cat. No.: B4997735
M. Wt: 298.36 g/mol
InChI Key: QZBIUNXLECTPRA-UHFFFAOYSA-N
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Description

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfonyl group, and a prop-2-enylacetamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The initial step involves the reaction of 4-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-methoxy-N-methylsulfonylaniline.

    Acylation: The next step involves the acylation of the aniline derivative with acryloyl chloride to form the desired product, this compound. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving sulfonyl and methoxy groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The prop-2-enylacetamide moiety may also play a role in the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylsulfonylaniline: This compound shares the methoxy and sulfonyl groups but lacks the prop-2-enylacetamide moiety.

    N-(4-methoxyphenyl)-N-methylsulfonylacetamide: Similar structure but with different substituents on the acetamide group.

Uniqueness

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-5-7-12(19-2)8-6-11/h4-8H,1,9-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBIUNXLECTPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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